molecular formula C17H26ClNO2 B4883950 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine

Cat. No.: B4883950
M. Wt: 311.8 g/mol
InChI Key: DVSRYOZVHFYRKF-UHFFFAOYSA-N
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Description

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine is an organic compound that features a morpholine ring substituted with a propyl chain linked to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine typically involves the following steps:

    Preparation of 2-tert-butyl-4-chlorophenol: This can be synthesized by chlorination of 2-tert-butylphenol.

    Formation of 2-tert-butyl-4-chlorophenoxypropyl bromide: The phenol is reacted with 3-bromopropyl chloride in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The bromide is then reacted with morpholine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorophenoxy group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the morpholine ring.

Scientific Research Applications

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-tert-butyl-4-methoxyphenoxy)propyl]morpholine: Similar structure but with a methoxy group instead of a chloro group.

    4-[3-(2-tert-butyl-4-fluorophenoxy)propyl]morpholine: Contains a fluorine atom instead of chlorine.

Uniqueness

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-17(2,3)15-13-14(18)5-6-16(15)21-10-4-7-19-8-11-20-12-9-19/h5-6,13H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRYOZVHFYRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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